molecular formula C14H13NO3S B155401 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-61-5

2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid

Cat. No. B155401
M. Wt: 275.32 g/mol
InChI Key: XOWBMGHIENASJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid, also known as ATZP, is a chemical compound that has been widely studied for its potential applications in the field of medicine and biochemistry.

Mechanism Of Action

The mechanism of action of 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. Specifically, 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins that promote inflammation. Additionally, 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.

Biochemical And Physiological Effects

2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases. Additionally, 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.

Advantages And Limitations For Lab Experiments

2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, its anti-inflammatory and anti-tumor properties make it a versatile compound for studying a range of diseases. However, one limitation of 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for the study of 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid. One potential area of research is the development of new drugs based on 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid. Its anti-inflammatory and anti-tumor properties make it a promising candidate for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid and its potential interactions with other drugs. Finally, research into the potential toxicity of 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid is needed to ensure its safety for clinical use.

Synthesis Methods

2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid can be synthesized through a multi-step process involving the condensation of 2-aminothiazole with 4-bromoacetophenone, followed by the reduction of the resulting intermediate with sodium borohydride and subsequent carboxylation with carbon dioxide. The final product is obtained through purification and isolation techniques such as recrystallization and chromatography.

Scientific Research Applications

2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid has been the subject of numerous studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs. Additionally, 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

properties

CAS RN

132483-61-5

Product Name

2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

2-[4-(4-acetyl-1,3-thiazol-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C14H13NO3S/c1-8(14(17)18)10-3-5-11(6-4-10)13-15-12(7-19-13)9(2)16/h3-8H,1-2H3,(H,17,18)

InChI Key

XOWBMGHIENASJU-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)C)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)C)C(=O)O

Origin of Product

United States

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